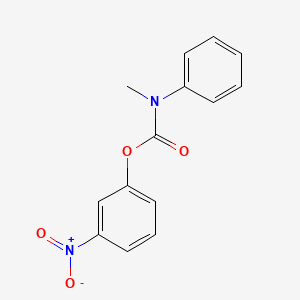
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide acts as an inhibitor of the co-stimulatory molecule glucocorticoid-induced TNF receptor (GITR). GITR is expressed on various immune cells such as T cells, B cells, and dendritic cells. When GITR is activated, it enhances the immune response by promoting the survival and proliferation of immune cells. 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits the activation of GITR, thereby suppressing the immune response.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits tumor growth by promoting the activation of immune cells such as T cells and natural killer cells. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide suppresses autoimmune responses by reducing the activation of immune cells. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide enhances the immune response against pathogens by promoting the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has various advantages and limitations for lab experiments. One of the advantages is its specificity towards GITR, which makes it a useful tool for studying the role of GITR in immune responses. Another advantage is its ability to enhance the efficacy of immunotherapy in cancer. One of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo. Another limitation is its potential off-target effects, which need to be carefully monitored.
Direcciones Futuras
There are various future directions for research on 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential therapeutic applications in other diseases such as neurological diseases and metabolic diseases. Another direction is to develop more potent and specific inhibitors of GITR. Another direction is to study the combination therapy of 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide with other immunotherapeutic agents. Overall, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has the potential to be a useful tool for studying immune responses and a promising therapeutic agent for various diseases.
Métodos De Síntesis
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2,6-dichloroaniline, which is then reacted with 4,5-dimethyl-2-thiocyanato-1,3-thiazole to form 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. The purity of synthesized 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be confirmed using various analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and infectious diseases. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to suppress autoimmune responses and reduce inflammation. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to enhance the immune response against pathogens.
Propiedades
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)7-6-10-11(15)4-3-5-12(10)16/h3-7H,1-2H3,(H,17,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICRZZBBFYYMF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)


![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)


![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)

![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)
![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)